N-(5-((2-氟苄基)硫代)-1,3,4-噻二唑-2-基)-3-(三氟甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that could help infer the properties and activities of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the formation of Schiff's bases containing a thiadiazole scaffold and benzamide groups, which are associated with significant biological properties . The synthesis process can be facilitated by microwave irradiation, which is a solvent-free method, leading to a series of novel compounds . Similarly, the synthesis of related benzamide derivatives can involve the acyl chlorination of fluorobenzoic acids, followed by coupling with aminobenzoic acid and cyclization . These methods could potentially be adapted for the synthesis of "N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide."

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . Crystallographic analysis can also be used to understand the intermolecular interactions and energy frameworks based on different molecular conformations . These techniques would be essential in analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactions involving benzamide derivatives can include Fries rearrangement under catalyst- and solvent-free conditions, as seen in the synthesis of related compounds . Additionally, the formation of Schiff's bases and subsequent reactions to introduce various substituents are common . These reactions could be relevant to the compound "N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be predicted using computational studies, such as ADMET properties, to assess their drug-like behavior . Theoretical studies, including density functional theory (DFT) calculations, can provide insights into the prototropy process and rearrangement reactions . These analyses would be crucial in understanding the properties of the compound .

Relevant Case Studies

Several of the papers discuss the biological evaluation of related compounds. For instance, novel benzamide derivatives have been evaluated for their anticancer activity against various human cancer cell lines, with some showing promising results . Other studies have focused on the antibacterial and antifungal activities of similar compounds. These case studies could provide a basis for hypothesizing the potential biological activities of "N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide."

科学研究应用

抗癌活性

研究表明,与目标化合物具有结构相似性的苯并噻唑衍生物具有显着的抗癌特性。新型苯并噻唑酰肼的合成及其作为抗癌剂的评估揭示了它们对多种癌细胞系的细胞毒活性,包括神经胶质瘤、肺腺癌、乳腺腺癌和结直肠腺癌细胞,突出了它们作为癌症治疗中治疗剂的潜力 (Osmaniye 等人,2018)。

抗菌和抗氧化活性

另一项研究合成了含有噻二唑环的苯并咪唑衍生物,其结构与目标化合物相似。对这些衍生物的 α-葡萄糖苷酶抑制、抗菌和抗氧化活性进行了评估。值得注意的是,一些衍生物表现出显着的 ABTS 清除活性,表明它们具有抗氧化剂的潜力。此外,它们对革兰氏阳性和革兰氏阴性细菌的有效性表明了潜在的抗菌应用 (Menteşe 等人,2015)。

酶抑制

一种相关的苯甲酰胺衍生物已被确定为硬脂酰辅酶 A 去饱和酶-1 (SCD-1) 的有效抑制剂,SCD-1 是一种参与脂肪酸代谢的酶。该化合物在小鼠和人类 SCD-1 试验中表现出显着的抑制活性,表明其在治疗代谢紊乱方面具有潜力 (Uto 等人,2009)。

抗菌研究

已经报道了与所讨论化合物相关的 2-氯-5-氟-N-[二苄基氨基羰硫代]苯甲酰胺硫脲的合成和表征。该化合物表现出抗菌活性,强调了此类分子在开发新型抗菌剂中的潜力 (Sapari 等人,2014)。

光物理性质

已经对含有噻二唑的 N,O-螯合氟硼苯甲酰胺配合物的光物理性质进行了研究。这些配合物表现出显着的光物理性质,包括大的斯托克斯位移、固态荧光和聚集诱导发射效应,表明它们在材料科学和传感器技术中的潜在用途 (Zhang 等人,2017)。

属性

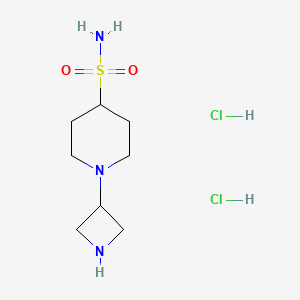

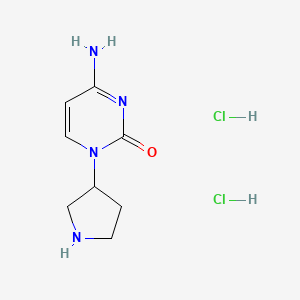

IUPAC Name |

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F4N3OS2/c18-13-7-2-1-4-11(13)9-26-16-24-23-15(27-16)22-14(25)10-5-3-6-12(8-10)17(19,20)21/h1-8H,9H2,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSNPWVPUKWRJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F4N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2502066.png)

![2,6-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzenecarbohydrazide](/img/structure/B2502072.png)

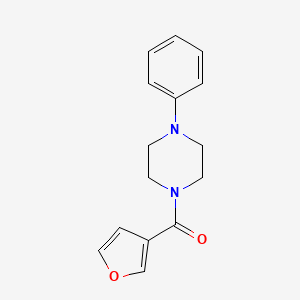

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2502080.png)

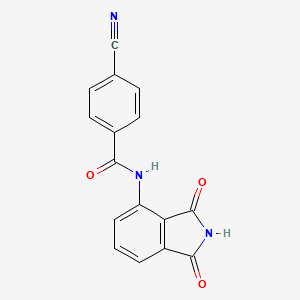

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-cyano-3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2502081.png)

![4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B2502084.png)